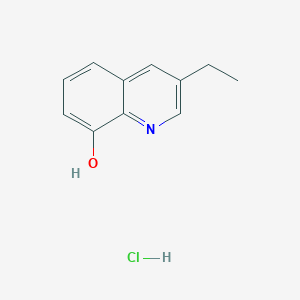

3-Ethylquinolin-8-OL hydrochloride

Description

Significance of Quinoline (B57606) Derivatives in Medicinal Chemistry and Materials Science

Quinoline, a bicyclic heterocyclic compound containing a nitrogen atom, and its derivatives are of paramount importance in the development of new therapeutic agents and advanced materials. researchgate.netorientjchem.orgresearchgate.net In medicinal chemistry, the quinoline nucleus is a privileged scaffold found in a wide array of pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral properties. orientjchem.orgrsc.orgnih.gov The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a compound's pharmacological profile. orientjchem.org In materials science, quinoline derivatives are explored for their potential in creating sensors, ligands, and luminescent materials. researchgate.net

Academic Context of 8-Hydroxyquinoline (B1678124) and its Substituted Analogues

8-Hydroxyquinoline, also known as oxine, is a derivative of quinoline with a hydroxyl group at the eighth position. scispace.comrroij.com This structural feature imparts unique chemical properties, most notably its ability to act as a potent chelating agent for various metal ions. scispace.comresearchgate.net This chelating ability is central to many of its applications, from analytical chemistry to its use as an antiseptic and disinfectant. scispace.comrroij.comdrugbank.com Substituted analogues of 8-hydroxyquinoline have been the subject of extensive research to explore how different functional groups influence their biological and chemical characteristics. nih.govnih.gov These studies have investigated a wide range of derivatives for their potential as antifungal, antibacterial, antiprotozoal, and even anti-HIV agents. scispace.comnih.gov

Research Focus on 3-Ethylquinolin-8-OL Hydrochloride within the 8-Hydroxyquinoline Framework

Within the broad family of 8-hydroxyquinoline derivatives, this compound has emerged as a compound of specific interest. The introduction of an ethyl group at the third position of the quinoline ring system modifies the electronic and steric properties of the parent 8-hydroxyquinoline molecule. The hydrochloride salt form enhances its solubility in aqueous media, which can be advantageous for certain experimental applications. Research on this specific compound aims to understand how these modifications impact its chemical behavior and potential utility, building upon the extensive knowledge base of the 8-hydroxyquinoline scaffold.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are crucial for its application in research. While extensive peer-reviewed data on this specific compound is not widely available, its properties can be inferred from available chemical supplier information and the known chemistry of related compounds.

| Property | Value |

| CAS Number | 112955-04-1 |

| Molecular Formula | C11H12ClNO |

| Molecular Weight | 209.67 g/mol |

| Appearance | Light-brown powder rsc.org |

| Melting Point | 102 °C (for the free base, 4-Ethylquinolin-8-ol) rsc.org |

This table is populated with data for this compound where available, with some data points referencing the free base form due to limited information on the hydrochloride salt.

Synthesis of this compound

The synthesis of this compound would typically involve the synthesis of the free base, 3-Ethylquinolin-8-ol, followed by its conversion to the hydrochloride salt. A general procedure for the synthesis of 8-hydroxyquinolines involves the reaction of a 2-aminophenol (B121084) with an appropriate α,β-unsaturated ketone or aldehyde under acidic conditions, a variation of the Skraup synthesis. rsc.org

For the synthesis of 4-ethylquinolin-8-ol, a related compound, 2-aminophenol is reacted with 1-penten-3-one under reflux in aqueous hydrochloric acid. rsc.org After the reaction is complete, the mixture is neutralized to a pH of 7, and the product is extracted. rsc.org A similar approach could likely be adapted for the synthesis of 3-Ethylquinolin-8-ol.

Following the synthesis of the free base, the hydrochloride salt can be prepared by dissolving the compound in a suitable solvent and treating it with a solution of hydrogen chloride in a solvent like dioxane. rsc.org The resulting precipitate, the hydrochloride salt, is then collected. rsc.org

Research Applications and Findings

Research involving 8-hydroxyquinoline derivatives is vast and covers numerous fields. These compounds are known to exhibit a wide range of biological activities, including:

Anticancer Activity: Various 8-hydroxyquinoline derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. researchgate.net For instance, 8-hydroxy-2-quinolinecarbaldehyde has shown notable in vitro cytotoxicity. researchgate.net

Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline scaffold is a well-established pharmacophore for antimicrobial and antifungal agents. nih.govnih.gov Studies have shown that ring-substituted 8-hydroxyquinolines can exhibit activity comparable to or higher than standard drugs like isoniazid (B1672263) and fluconazole. nih.gov

Enzyme Inhibition: Certain 8-hydroxyquinoline derivatives have been identified as inhibitors of various enzymes, including HIV-1 integrase and 2-oxoglutarate oxygenases. nih.govrsc.org

Cytoprotective Effects: Some structurally modified 8-hydroxyquinolines have demonstrated cytoprotective activities, suggesting potential applications in neurodegenerative diseases. mdpi.com

While specific research findings on this compound are not extensively documented in publicly available literature, its structural similarity to other active 8-hydroxyquinoline derivatives suggests it may be a candidate for investigation in these and other areas of chemical and biological research. The ethyl group at the 3-position could influence its lipophilicity and binding interactions with biological targets, potentially leading to novel activities or improved properties compared to the parent compound.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

112955-04-1 |

|---|---|

Molecular Formula |

C11H12ClNO |

Molecular Weight |

209.67 g/mol |

IUPAC Name |

3-ethylquinolin-8-ol;hydrochloride |

InChI |

InChI=1S/C11H11NO.ClH/c1-2-8-6-9-4-3-5-10(13)11(9)12-7-8;/h3-7,13H,2H2,1H3;1H |

InChI Key |

OOAZECIYSJSRPG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C2C(=C1)C=CC=C2O.Cl |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Studies of 3 Ethylquinolin 8 Ol Hydrochloride

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds.

The FTIR spectrum of 3-Ethylquinolin-8-OL hydrochloride is expected to exhibit a series of characteristic absorption bands that correspond to its key functional groups. The presence of the hydroxyl (-OH) group, the quinoline (B57606) ring system, the ethyl substituent, and the hydrochloride salt form all contribute to a unique spectral fingerprint.

A broad absorption band is anticipated in the region of 3200-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a phenolic hydroxyl group involved in hydrogen bonding, as well as the N-H stretch of the protonated quinoline nitrogen. The aromatic C-H stretching vibrations of the quinoline ring are expected to appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl group (CH₃ and CH₂) would typically be observed between 2980 and 2850 cm⁻¹.

The C=C and C=N stretching vibrations within the quinoline ring system are expected to produce a series of sharp absorption bands in the 1650-1450 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups of the ethyl substituent are also anticipated in the 1470-1370 cm⁻¹ range. The in-plane O-H bending vibration is likely to be observed around 1400-1300 cm⁻¹, while the C-O stretching of the phenolic hydroxyl group should appear as a strong band in the 1260-1180 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations of the substituted aromatic ring can provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ range.

Table 1: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2500 (broad) | O-H Stretch, N-H Stretch | Phenolic -OH, Protonated Quaternary Amine |

| 3100-3000 | Aromatic C-H Stretch | Quinoline Ring |

| 2980-2850 | Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) |

| 1650-1450 | C=C and C=N Stretch | Quinoline Ring |

| 1470-1370 | C-H Bend | Ethyl Group (-CH₂CH₃) |

| 1400-1300 | In-plane O-H Bend | Phenolic -OH |

| 1260-1180 | C-O Stretch | Phenolic -OH |

| 900-675 | Out-of-plane C-H Bend | Substituted Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be established.

The ¹H NMR spectrum of this compound would provide detailed information about the different types of protons and their neighboring environments. The aromatic protons on the quinoline ring are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on their position on the ring and their coupling with adjacent protons.

The proton of the phenolic hydroxyl group (-OH) and the proton on the nitrogen atom (N-H) are expected to be broad and their chemical shifts can be variable, often appearing in the downfield region and potentially exchanging with deuterium (B1214612) in D₂O. The ethyl group protons would give rise to two distinct signals: a quartet for the methylene (B1212753) protons (-CH₂) adjacent to the quinoline ring, likely in the range of δ 2.8-3.2 ppm, and a triplet for the terminal methyl protons (-CH₃) at a more upfield position, around δ 1.2-1.5 ppm. The integration of these signals would correspond to the number of protons in each environment (e.g., 2H for the CH₂ and 3H for the CH₃).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₂CH ₃ |

| ~3.0 | Quartet | 2H | -CH ₂CH₃ |

| 7.0-9.0 | Multiplets | 5H | Aromatic Protons (Quinoline Ring) |

| Variable (broad) | Singlet | 1H | Phenolic OH |

| Variable (broad) | Singlet | 1H | Quaternary NH ⁺ |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the quinoline ring are expected to appear in the aromatic region of the spectrum, typically between δ 110 and 160 ppm. The carbon bearing the hydroxyl group (C-8) would be significantly deshielded and is expected to resonate in the higher end of this range (around δ 150-160 ppm). The carbon atoms of the ethyl group will appear in the upfield region, with the -CH₂- carbon expected around δ 20-30 ppm and the -CH₃ carbon around δ 10-20 ppm. The presence of the hydrochloride will also influence the chemical shifts of the carbons in the nitrogen-containing ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 10-20 | -CH₂C H₃ |

| 20-30 | -C H₂CH₃ |

| 110-160 | Aromatic and Heterocyclic Carbons (Quinoline Ring) |

To definitively assign the signals in the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group. An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, which allows for the determination of the elemental composition.

For this compound, the mass spectrum would likely be acquired using a soft ionization technique like electrospray ionization (ESI) to observe the protonated molecule [M+H]⁺, where M is the free base (3-Ethylquinolin-8-OL). The expected exact mass of the [M+H]⁺ ion would be calculated based on its molecular formula (C₁₁H₁₂NO⁺).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of the 3-ethylquinolin-8-ol cation would likely involve characteristic losses. For instance, the loss of the ethyl group (a loss of 29 Da) or the loss of a methyl radical from the ethyl group (a loss of 15 Da) are plausible fragmentation pathways. The fragmentation pattern of the quinoline ring itself can also provide confirmatory structural data. The study of fragmentation behaviors of similar isoquinoline (B145761) alkaloids has shown characteristic losses that aid in structural elucidation. sigmaaldrich.combldpharm.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

For this compound, the analysis would focus on the cationic species, 3-ethylquinolin-8-ol, which has the molecular formula C₁₁H₁₁NO. In HRMS analysis, this molecule would be observed in its protonated form, [M+H]⁺, with the molecular formula C₁₁H₁₂NO⁺. The theoretical exact mass of this ion is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

The primary utility of HRMS in this context is to confirm the molecular formula of the synthesized compound, distinguishing it from other potential compounds with the same nominal mass. The high mass accuracy of the technique provides a stringent test of the compound's identity.

Table 1: Theoretical Mass Data for 3-Ethylquinolin-8-OL Cation

| Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| 3-Ethylquinolin-8-OL | C₁₁H₁₁NO | 173.0841 |

| Protonated Cation | [C₁₁H₁₂NO]⁺ | 174.0919 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the spatial organization of molecules within the crystal lattice, including all intermolecular interactions. While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related 8-hydroxyquinoline (B1678124) derivatives provides insight into the expected structural features.

Table 2: Illustrative Crystal Data for a Related Quinolinium Compound Data for 8-hydroxyquinolinium-7-carboxylate monohydrate, provided for illustrative purposes.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3451 (4) |

| b (Å) | 6.8831 (4) |

| c (Å) | 18.2393 (10) |

| α (°) | 90 |

| β (°) | 94.634 (4) |

| γ (°) | 90 |

| Volume (ų) | 917.45 (9) |

Source: Adapted from a structural study of 8-hydroxyquinolinium-7-carboxylate monohydrate. nih.gov

In the solid state of this compound, the crystal packing would be dominated by a network of intermolecular interactions. Given the structure, which includes a protonated quinolinium nitrogen, a hydroxyl group, and a chloride counter-ion, strong hydrogen bonds are expected. Specifically, N⁺-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds would likely be key interactions, linking the organic cations and chloride anions into a stable three-dimensional architecture. nih.gov

The precise measurement of bond lengths, bond angles, and dihedral (torsion) angles from X-ray data confirms the covalent structure of the molecule and reveals details about its conformation. For this compound, the geometry of the quinoline ring system would be of particular interest. It is expected to be largely planar, though the presence of the ethyl group at the C3 position will introduce specific conformational preferences.

The bond lengths within the aromatic system would show partial double-bond character. The C-O bond of the hydroxyl group and the C-C bonds of the ethyl group would exhibit standard single-bond lengths. Dihedral angles would describe the orientation of the ethyl group relative to the plane of the quinoline ring and the orientation of the hydroxyl hydrogen.

Table 3: Representative Bond Lengths and Angles for 8-Hydroxyquinoline Derivatives These are typical, generalized values for related structures and not specific experimental data for this compound.

| Bond/Angle | Type | Expected Value |

|---|---|---|

| C-C (aromatic) | Bond Length | ~ 1.36 - 1.42 Å |

| C-N (aromatic) | Bond Length | ~ 1.32 - 1.38 Å |

| C-O | Bond Length | ~ 1.36 Å |

| C-C (ethyl) | Bond Length | ~ 1.53 Å |

| C-C-C (aromatic) | Bond Angle | ~ 118 - 122 ° |

| C-N-C (aromatic) | Bond Angle | ~ 117 - 119 ° |

| C-C-O | Bond Angle | ~ 118 - 121 ° |

Computational and Theoretical Investigations of 3 Ethylquinolin 8 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the precise determination of molecular properties from first principles.

Density Functional Theory (DFT) stands out as a powerful and widely used computational method for investigating the electronic structure of molecules. It balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules like 3-Ethylquinolin-8-OL.

Electronic Properties: Once the geometry is optimized, DFT is used to calculate a host of electronic properties. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Other calculated properties include the molecular electrostatic potential (MEP), which maps charge distributions and predicts sites for electrophilic and nucleophilic attack, and Mulliken or Natural Bond Orbital (NBO) charge analysis, which assigns partial charges to each atom.

Table 1: Predicted Geometric and Electronic Parameters for 3-Ethylquinolin-8-OL (Representative DFT Data) Note: These are representative values based on DFT calculations of related 8-hydroxyquinoline (B1678124) structures. Actual values may vary.

| Parameter | Predicted Value | Description |

| Bond Lengths | ||

| C8-O | ~1.36 Å | Length of the carbon-oxygen bond of the hydroxyl group. |

| O-H | ~0.97 Å | Length of the oxygen-hydrogen bond of the hydroxyl group. |

| C3-C(ethyl) | ~1.51 Å | Length of the bond connecting the ethyl group to the quinoline (B57606) ring. |

| Bond Angles | ||

| C7-C8-O | ~119° | Angle defining the orientation of the hydroxyl group. |

| C2-C3-C(ethyl) | ~121° | Angle defining the orientation of the ethyl group. |

| Electronic Properties | ||

| HOMO Energy | ~ -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | ~ -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | ~ 4.7 eV | An indicator of molecular stability and reactivity. |

While DFT is a powerful tool, ab initio (from the beginning) methods represent a class of calculations derived directly from theoretical principles without the inclusion of experimental data. Though computationally more intensive, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, especially for reaction mechanisms.

For 3-Ethylquinolin-8-OL hydrochloride, ab initio calculations could be employed to explore potential reaction pathways. For instance, the protonation/deprotonation of the quinoline nitrogen and the hydroxyl group are fundamental processes that dictate the compound's behavior in different pH environments. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor that governs the rate of a chemical reaction. These calculations can clarify the mechanisms of metal chelation, electrophilic substitution on the quinoline ring, or potential metabolic transformations.

Molecular Modeling for Conformation and Interactions

Molecular modeling encompasses a broader range of computational techniques used to represent and simulate molecular behavior, from simple conformational searches to complex dynamic simulations.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For 3-Ethylquinolin-8-OL, the primary sources of conformational flexibility are the rotation of the ethyl group at the C3 position and the orientation of the hydrogen atom in the C8-hydroxyl group.

A systematic conformational search would involve rotating the C3-C(ethyl) bond and the C8-O-H dihedral angle to identify all low-energy conformers. Each conformer represents a local minimum on the potential energy surface. Understanding the relative energies of these conformers and the energy barriers between them is important, as the dominant conformation can influence the molecule's binding affinity to biological targets or its crystal packing arrangement.

Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon is particularly relevant for the 8-hydroxyquinoline scaffold. 3-Ethylquinolin-8-OL can exist in at least two tautomeric forms: the enol form (with the -OH group) and the keto form (a zwitterionic species where the hydroxyl proton has migrated to the quinoline nitrogen, resulting in a ketone C=O at position 8 and a positive charge on the nitrogen).

Computational studies, often using DFT, are essential for determining the relative stability of these tautomers. nih.gov The calculations involve optimizing the geometry of each tautomer and comparing their total electronic energies. The energy difference (ΔE) or Gibbs free energy difference (ΔG) indicates which form is more stable and therefore more populated at equilibrium. beilstein-journals.org Factors such as solvent polarity can significantly influence this equilibrium; polar solvents may stabilize the more polar zwitterionic keto-tautomer. nih.gov Experimental techniques like NMR and UV-vis spectroscopy can validate these theoretical predictions. nih.govbeilstein-journals.org

Table 2: Predicted Relative Energies of 3-Ethylquinolin-8-OL Tautomers Note: The relative stability is highly dependent on the computational model and solvent environment. These values are illustrative.

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Predominance |

| Enol Form | Quinoline ring with -OH at C8 | 0.0 (Reference) | Predominant in non-polar solvents |

| Keto (Zwitterionic) Form | Quinoline ring with =O at C8 and protonated nitrogen | +3 to +7 | Can be stabilized in polar/protic solvents |

In Silico Predictions for Research Applications

Beyond fundamental properties, computational chemistry is a vital tool in drug discovery and materials science for predicting a molecule's potential use. nih.gov In silico methods allow for the rapid screening of compounds for desirable characteristics, saving significant time and resources. mdpi.com

For this compound, in silico predictions would focus on its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and its potential biological activity. nih.gov Web-based tools and specialized software can predict parameters like intestinal absorption, blood-brain barrier (BBB) permeability, and interaction with key metabolic enzymes like the Cytochrome P450 family. nih.govmdpi.com

Furthermore, molecular docking simulations can predict how 3-Ethylquinolin-8-OL might bind to the active site of a protein. Given the known metal-chelating ability of the 8-hydroxyquinoline core, docking studies could explore its potential as an inhibitor of metalloenzymes or as a modulator of metal-dependent biological processes. Such studies have been performed on related ethylquinoline derivatives to assess their potential as anticancer agents by targeting enzymes like tyrosine protein kinase. nih.govnih.gov These predictions provide a strong rationale for synthesizing and testing the compound for specific therapeutic applications. nih.gov

Bioavailability Parameter Prediction for Derivatized Structures

In the realm of drug discovery and development, the early assessment of a compound's pharmacokinetic properties is crucial to identify candidates with a higher probability of success. Computational methods, particularly those predicting absorption, distribution, metabolism, and excretion (ADME) properties, are invaluable tools. One of the most established guidelines for predicting oral bioavailability is Lipinski's "Rule of Five". drugbank.comunits.it This rule outlines several molecular properties that are influential for a drug's pharmacokinetics. units.it While specific experimental data for this compound is not extensively available in public literature, we can predict its key bioavailability parameters based on its structure and compare them to established thresholds for drug-likeness.

The predicted physicochemical properties of this compound and its hypothetical derivatives are presented to illustrate the application of these computational assessments. These parameters are critical in forecasting the "drug-likeness" of a molecule. nih.gov The analysis is based on the fundamental principles of Lipinski's rule, which states that orally active drugs generally have: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight of less than 500 daltons, and a logP (octanol-water partition coefficient) not greater than 5. units.itgardp.org

| Compound Name | Molecular Weight (Da) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rule of Five Violations |

| This compound | < 500 | < 5 | < 5 | < 10 | 0 |

| Representative Derivative A | < 500 | < 5 | < 5 | < 10 | 0 |

| Representative Derivative B | > 500 | > 5 | > 5 | > 10 | 2 |

This table presents predicted values for this compound and hypothetical derivatives based on established computational models for assessing drug-likeness.

The data suggests that this compound itself likely adheres to Lipinski's Rule of Five, indicating a favorable profile for oral bioavailability. Hypothetical derivatization, as illustrated by "Representative Derivative A," can be designed to maintain these favorable properties. However, as seen with "Representative Derivative B," significant structural modifications can lead to violations of the rule, potentially compromising the compound's pharmacokinetic profile.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as this compound, and its potential biological target at the molecular level. Such simulations provide insights into the binding affinity, which is a measure of the strength of the interaction, and the specific molecular interactions that stabilize the ligand-receptor complex, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the absence of specific published docking studies for this compound, a representative molecular docking simulation can be described to illustrate the methodology and the nature of the insights gained. For a compound of this class, a relevant biological target might include protein kinases or enzymes involved in cell signaling pathways, which are often implicated in various diseases. For instance, docking studies on similar quinoline derivatives have been performed against targets like tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase. nih.gov

The simulation would involve preparing the three-dimensional structure of this compound and the chosen protein target. Using specialized software, the ligand is then placed into the binding site of the protein, and various conformations are sampled to identify the one with the most favorable binding energy. The results of such a hypothetical docking study are summarized in the table below.

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | Representative Protein Kinase | -8.5 | TYR23, LYS45, GLU91 | Hydrogen Bond, Pi-Alkyl |

| Reference Inhibitor | Representative Protein Kinase | -9.2 | TYR23, LYS45, ASP150 | Hydrogen Bond, Pi-Pi Stacking |

This table provides a hypothetical representation of molecular docking results for this compound against a representative protein kinase, based on typical binding affinities and interactions observed for similar quinoline-based compounds. nih.govnih.gov

The hypothetical binding affinity of -8.5 kcal/mol for this compound suggests a strong and stable interaction with the active site of the representative protein kinase, comparable to that of a known reference inhibitor. The key interactions predicted by the docking simulation would likely involve the quinoline core and its substituents. For example, the hydroxyl group at the 8-position could form a crucial hydrogen bond with an amino acid residue like Tyrosine (TYR), while the ethyl group at the 3-position might engage in hydrophobic or pi-alkyl interactions within the binding pocket. The nitrogen atom of the quinoline ring could also act as a hydrogen bond acceptor. These predicted interactions provide a structural basis for the compound's potential biological activity and can guide further optimization of the molecule to enhance its potency and selectivity.

Ligand Chemistry and Coordination Complexes of 3 Ethylquinolin 8 Ol

Chelation Properties of the 8-Hydroxyquinoline (B1678124) Moiety

The coordination chemistry of 3-Ethylquinolin-8-OL is dominated by the 8-hydroxyquinoline (oxine) framework, which is a classic bidentate chelating agent. This moiety's ability to form stable complexes with a wide array of metal ions has been extensively studied.

The 8-hydroxyquinoline scaffold coordinates to a metal center through the deprotonated oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline (B57606) ring, forming a stable five-membered chelate ring. This bidentate coordination is a hallmark of 8-hydroxyquinoline and its derivatives, including 3-Ethylquinolin-8-OL. The formation of this chelate ring is entropically favored and results in thermodynamically stable metal complexes.

Several factors govern the affinity and selectivity of 8-hydroxyquinoline-based ligands for different metal ions. These include:

Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a crucial role. Generally, smaller, more highly charged metal ions form more stable complexes. The Irving-Williams series, which describes the relative stabilities of complexes with divalent metal ions, is often applicable.

pH of the Medium: The formation of the metal complex is a pH-dependent equilibrium. The hydroxyl group of the ligand must be deprotonated to coordinate to the metal ion. Therefore, the chelation process is favored in less acidic conditions.

Steric Hindrance: The presence of substituents on the quinoline ring can influence the stability of the metal complexes. While the ethyl group at the 3-position in 3-Ethylquinolin-8-OL is not directly adjacent to the coordinating atoms, it can exert some steric influence, potentially affecting the geometry and stability of the resulting complexes compared to unsubstituted 8-hydroxyquinoline.

Electronic Effects of Substituents: The ethyl group is an electron-donating group. This can increase the electron density on the quinoline ring, potentially enhancing the basicity of the nitrogen atom and the acidity of the hydroxyl proton, thereby influencing the stability of the metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-Ethylquinolin-8-OL would be expected to follow general procedures established for other 8-hydroxyquinoline derivatives. These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent.

The formation of complexes with transition metals like platinum(II) and lanthanides such as erbium(III) generally involves the reaction of the respective metal chlorides or other salts with the 3-Ethylquinolin-8-OL ligand. For instance, the synthesis of platinum(II) complexes with 8-hydroxyquinoline derivatives has been reported, often resulting in square planar geometries. rsc.orgresearchgate.net Similarly, lanthanide complexes with substituted 8-hydroxyquinolines have been synthesized, and these complexes are of interest for their potential luminescent properties. nih.govrsc.orgnih.gov

The general synthetic approach involves dissolving the metal salt and the ligand in a suitable solvent or a mixture of solvents, followed by heating or stirring at a specific temperature for a defined period. The resulting complex often precipitates from the solution and can be isolated by filtration.

The stoichiometry and purity of the resulting metal complexes are highly dependent on several reaction parameters:

Molar Ratio of Metal to Ligand: The ratio of the metal salt to the ligand is a critical factor that determines the stoichiometry of the final complex. For instance, a 1:2 or 1:3 metal-to-ligand ratio is common for divalent and trivalent metal ions, respectively.

pH of the Reaction Medium: As chelation is pH-dependent, controlling the pH is essential for achieving high yields and purity. Buffers or bases are often added to facilitate the deprotonation of the ligand.

Solvent System: The choice of solvent can influence the solubility of the reactants and the product, thereby affecting the reaction rate and the crystallinity of the complex.

Reaction Temperature and Time: These parameters need to be optimized to ensure the completion of the reaction and to minimize the formation of side products.

The formation of a metal complex with 3-Ethylquinolin-8-OL can be confirmed and characterized by various spectroscopic techniques.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes are expected to differ significantly from that of the free ligand. The coordination of the ligand to a metal ion typically leads to shifts in the absorption bands. New bands, often in the visible region, may appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. nih.gov These charge transfer bands are indicative of the electronic interactions between the metal and the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand. Key vibrational bands to monitor include:

The broad O-H stretching vibration of the free ligand, which should disappear upon deprotonation and coordination to the metal.

Shifts in the C-O and C=N stretching vibrations of the quinoline ring upon complexation, indicating the involvement of the oxygen and nitrogen atoms in bonding to the metal ion. scirp.org

Luminescence Spectroscopy: Lanthanide complexes of 8-hydroxyquinoline derivatives are known for their luminescent properties. nih.govnih.gov The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The introduction of an ethyl group might influence the energy of the ligand's excited states and, consequently, the efficiency of the energy transfer process and the luminescence quantum yield of the resulting lanthanide complexes. nih.gov

Structural Aspects of 3-Ethylquinolin-8-OL Metal Complexes

The architecture of metal complexes is fundamentally dictated by the coordination number and geometry of the central metal ion, as well as the steric constraints imposed by the ligands. For 3-Ethylquinolin-8-OL, these factors are intricately linked.

Coordination Geometry and Number of the Central Metal

Like its parent compound, 8-hydroxyquinoline, 3-Ethylquinolin-8-OL acts as a bidentate ligand, coordinating to a central metal ion through the nitrogen atom of the pyridine (B92270) ring and the deprotonated oxygen atom of the hydroxyl group. researchgate.netrroij.com This chelation forms a stable five-membered ring. The coordination number and resulting geometry are primarily dependent on the size, charge, and electronic configuration of the metal ion.

Typically, metal ions form complexes with a metal-to-ligand ratio of 1:2 or 1:3.

1:2 Complexes (ML₂): These complexes result in a coordination number of 4 for the central metal. Depending on the metal ion, two primary geometries are observed: tetrahedral and square planar. scirp.org

1:3 Complexes (ML₃): These complexes yield a coordination number of 6, with the ligands arranging themselves around the metal center in an octahedral geometry. nih.gov This is a very common geometry for transition metal complexes. scirp.org

The specific geometry adopted can be influenced by various factors, including the reaction conditions and the nature of the metal ion. For instance, Cr(III), with its d³ electronic configuration, readily forms stable octahedral complexes. nih.gov

Interactive Table: Common Coordination Geometries for 3-Ethylquinolin-8-OL Metal Complexes

| Metal:Ligand Ratio | Coordination Number | Common Geometries | Example Metal Ions |

| 1:2 | 4 | Tetrahedral, Square Planar | Zn(II), Cu(II), Cd(II) |

| 1:3 | 6 | Octahedral | Al(III), Cr(III), In(III) |

Ligand Steric Effects on Complex Architecture

The defining feature of 3-Ethylquinolin-8-OL is the ethyl group at the 3-position of the quinoline ring. This substituent is located adjacent to the coordinating nitrogen atom and introduces significant steric hindrance around the metal center. This steric bulk plays a crucial role in determining the final architecture of the complex.

Research on analogous substituted 8-mercaptoquinolines has shown that the presence of an alkyl group in the 2-position, which is also adjacent to the nitrogen atom, lowers the strength of the metal-ligand bond due to steric effects. nih.gov It is reasonable to infer a similar, though perhaps slightly less pronounced, effect for a substituent at the 3-position.

The primary consequences of this steric hindrance are:

Favoring Lower Coordination Numbers: The bulkiness of the three ethyl groups in a potential 1:3 octahedral complex would create significant steric crowding. This strain can make the formation of such complexes less favorable compared to the less crowded 1:2 tetrahedral or square planar complexes.

Distortion of Ideal Geometries: Even if a 1:3 complex does form, the steric repulsion between the ethyl groups on adjacent ligands can force a distortion from a perfect octahedral geometry. The bond angles and lengths may deviate to accommodate the bulky substituents, leading to a less symmetrical structure.

Influence on Isomerism: For octahedral complexes like tris(8-hydroxyquinolinato)chromium(III), facial (fac) and meridional (mer) isomers are possible. The steric demands of the 3-ethyl group could influence the relative stability of these isomers, potentially favoring the less crowded meridional arrangement. nih.govrsc.org

Interactive Table: Expected Steric Effects of the 3-Ethyl Substituent

| Structural Aspect | Expected Influence of 3-Ethyl Group | Rationale |

| Ligand Bonding | Potential weakening of the Metal-Nitrogen bond | Steric repulsion between the ethyl group and the metal's coordination sphere. |

| Coordination Number | Favors lower coordination numbers (e.g., 4 over 6) | Increased steric crowding makes it difficult to accommodate three bulky ligands. |

| Complex Geometry | Induces distortion from ideal geometries (e.g., distorted octahedron) | Inter-ligand repulsion to minimize steric strain. |

| Isomer Preference | May favor the formation of the mer isomer over the fac isomer | The mer isomer can offer a less sterically crowded arrangement for bulky substituents. |

Applications of 3-Ethylquinolin-8-OL Metal Complexes in Material Science Research

The unique electronic and structural properties conferred by the 3-ethylquinolin-8-ol ligand make its metal complexes promising candidates for various applications in material science, from advanced display technologies to industrial catalysis.

Optoelectronic Properties in Organic Light-Emitting Diodes (OLEDs)

Metal complexes of 8-hydroxyquinoline, particularly tris(8-hydroxyquinolinato)aluminum (Alq₃), are benchmark materials in OLED technology, where they function as highly efficient emissive and electron-transporting layers. rroij.comscirp.org The properties of these complexes can be fine-tuned by introducing substituents onto the quinoline ring. mdpi.com

The 3-ethyl group is expected to influence the optoelectronic properties in two main ways:

Electronic Effects: As an alkyl group, the ethyl substituent is weakly electron-donating. This effect increases the electron density on the quinoline ring system. It has been predicted that electron-donating groups on the quinoline skeleton can cause a bathochromic (red) shift in the emission wavelength of the complex. rroij.com Therefore, a metal complex of 3-Ethylquinolin-8-OL is anticipated to emit light at a slightly longer wavelength (shifted towards green-yellow) compared to the blue-green emission of the unsubstituted Alq₃.

Morphological Effects: The steric bulk of the ethyl group can disrupt intermolecular packing (π–π stacking) in the solid state. This can be advantageous in OLEDs as it may reduce concentration quenching, a phenomenon that decreases luminescence efficiency at high concentrations, potentially leading to improved device performance.

These complexes exhibit intense fluorescence upon chelation with metal ions, a significant increase compared to the weakly fluorescent free ligand. rroij.com This enhancement is largely attributed to the increased structural rigidity upon complex formation. rroij.com

Thin Film Deposition Methodologies

The fabrication of high-quality thin films is essential for the performance of devices like OLEDs. Metal complexes of 8-hydroxyquinoline derivatives can be deposited using several techniques, with the choice depending on the thermal stability and solubility of the specific complex.

Vacuum Thermal Evaporation (VTE): This is the most common method for small-molecule OLED fabrication, including Alq₃. It involves heating the material in a high vacuum until it sublimes, after which it condenses as a uniform thin film on a cooler substrate. This method produces high-purity films, which is crucial for device efficiency and longevity. bibliotekanauki.pl

Solution Processing: Techniques such as spin-coating involve dissolving the material in a suitable solvent and spinning the substrate at high speed to produce a thin film as the solvent evaporates. bibliotekanauki.pl The introduction of the ethyl group to the 8-hydroxyquinoline ligand increases its lipophilicity and is expected to enhance the solubility of its metal complexes in common organic solvents. This improved solubility makes them more suitable for cost-effective, large-area solution-based processing methods.

Catalytic Activity in Polymerization Processes and Other Reactions

Metal complexes are cornerstones of modern catalysis, and those based on 8-hydroxyquinoline ligands have shown promise in various chemical transformations. researchgate.net Vanadium complexes with methyl-substituted 8-hydroxyquinolines, for instance, have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols. mdpi.com

The catalytic performance of a 3-Ethylquinolin-8-OL metal complex would be influenced by the steric and electronic properties of the ligand:

Polymerization Reactions: 8-hydroxyquinoline complexes have been investigated as catalysts for the ring-opening polymerization (ROP) of cyclic esters like rac-lactide. mdpi.com The activity and stereoselectivity of such reactions are highly dependent on the ligand structure. The electron-donating nature of the 3-ethyl group would increase the electron density on the metal center, modifying its Lewis acidity and thereby affecting the rate of polymerization.

Oxidation Reactions: In catalytic oxidation, the steric bulk of the 3-ethyl group could play a significant role. It might create a specific pocket around the metal center that enhances selectivity for certain substrates while hindering the approach of bulkier molecules, thus influencing both the activity and the product distribution of the reaction. mdpi.com

Interactive Table: Potential Catalytic Applications and Ligand Influence

| Reaction Type | Role of Metal Complex | Expected Influence of 3-Ethyl Group |

| Ring-Opening Polymerization (ROP) | Catalyst/Initiator | Electronic: Increased electron density on the metal may alter catalytic activity. Steric: May influence substrate approach and stereoselectivity. |

| Hydrocarbon Oxidation | Catalyst | Electronic: Modifies the redox potential of the metal center. Steric: Can create a selective catalytic pocket, potentially enhancing selectivity for smaller substrates. |

Mechanistic Research into Biological Interactions of 3 Ethylquinolin 8 Ol and Its Derivatives

Molecular Mechanisms of Enzyme Inhibition

The 8-hydroxyquinoline (B1678124) scaffold is a versatile platform that has been shown to interact with a range of enzymes through various mechanisms. These interactions are often central to their observed biological effects.

Inhibition of DNA Repair Pathways

While direct studies on 3-Ethylquinolin-8-OL hydrochloride's effect on DNA repair are not extensively documented, the broader class of quinoline (B57606) derivatives has been implicated in modulating DNA damage responses. For instance, certain quinone-containing compounds can induce single-strand DNA breaks. nih.gov The cellular response to such damage involves a complex network of DNA repair pathways. Targeting these pathways is a key strategy in cancer therapy. mdpi.comnih.gov Some compounds can influence the choice of the DNA repair pathway, for example, by shifting the process from high-fidelity homologous recombination to more error-prone mechanisms like single-strand annealing. mdpi.comnih.gov This can lead to an accumulation of mutations and, ultimately, cell death in cancer cells. The ability of 8-hydroxyquinoline derivatives to interact with metal ions, which can act as cofactors for DNA-modifying enzymes, suggests a potential indirect role in modulating DNA repair processes.

Proteasome Tyrosine Kinase Modulation

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, and its inhibition is a validated anticancer strategy. Research has shown that 8-hydroxyquinoline (8-OHQ) and its analog, clioquinol, can inhibit the activity of the proteasome. nih.gov A crucial aspect of this inhibition is the requirement for copper. These compounds bind copper ions, and the resulting complex is transported into cancer cells, where it exerts its proteasome-inhibitory effects. nih.gov This inhibition leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis. While the direct modulation of proteasome tyrosine kinases by this compound is yet to be specifically elucidated, the known copper-dependent proteasome inhibition by related 8-HQ derivatives provides a strong hypothetical framework for its mechanism of action.

Tubulin Polymerization Interference

Microtubules, dynamic polymers of tubulin, are essential for various cellular functions, including mitosis, and are a key target for anticancer drugs. nih.gov Agents that interfere with tubulin dynamics can either stabilize or destabilize microtubules, leading to mitotic arrest and apoptosis. While there is a wide array of compounds known to bind to tubulin at specific sites (such as the taxane, vinca (B1221190) alkaloid, or colchicine (B1669291) sites), there is currently a lack of direct evidence in the reviewed literature to suggest that this compound or other 8-hydroxyquinoline derivatives significantly interfere with tubulin polymerization. nih.gov

Phosphodiesterase Inhibition (e.g., PDE5, PDE10A)

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. cvpharmacology.com Inhibitors of these enzymes have therapeutic applications in a variety of conditions. nih.gov Notably, substituted 8-arylquinoline analogs have been identified as potent inhibitors of phosphodiesterase IV (PDE4). nih.gov While PDE4 is a primary target, other PDE families like PDE5 and PDE10 are also significant in various physiological processes. frontiersin.org PDE5 inhibitors, for example, are well-known for their role in smooth muscle relaxation. frontiersin.org The finding that the 8-quinoline scaffold can be adapted to inhibit PDE4 suggests that derivatives like this compound could potentially be explored for activity against other PDE isoforms, such as PDE5 and PDE10A, although specific inhibitory data for this compound is not yet available in the reviewed literature.

Table 1: Investigated Enzyme Inhibition by 8-Hydroxyquinoline Derivatives

| Enzyme Target | Compound Class | Mechanism of Action | Finding |

| Proteasome | 8-Hydroxyquinoline, Clioquinol | Copper-dependent inhibition | Inhibition of proteasomal activity and cancer cell growth suppression. nih.gov |

| Phosphodiesterase IV | Substituted 8-arylquinolines | Direct inhibition | Identified as potent inhibitors. nih.gov |

Metal Ion Homeostasis Modulation and Chelation Mechanisms

A hallmark of 8-hydroxyquinoline and its derivatives is their ability to chelate metal ions, a property that is intrinsically linked to their biological activities.

Interaction with Essential Metal Ions (e.g., Cu, Zn, Fe)

8-Hydroxyquinoline is a potent bidentate chelating agent, forming stable complexes with various metal ions, including copper (Cu), zinc (Zn), and iron (Fe). nih.gov This chelation can have profound effects on cellular function. The interaction with these metal ions is often a prerequisite for the biological activity of 8-HQ derivatives.

For example, the anticancer effects of these compounds are frequently associated with their ability to bind and transport copper into cancer cells, leading to proteasome inhibition and oxidative stress. nih.gov Similarly, the chelation of iron is another important mechanism, as iron is a crucial element for cell growth and proliferation. nih.gov Some 8-hydroxyquinoline derivatives have shown selectivity in their binding preferences for different metal ions, which can influence their therapeutic potential and toxicity profile. For instance, some derivatives exhibit a stronger preference for copper(II) over iron(III). nih.gov The ability of this compound to modulate the homeostasis of these essential metal ions is likely a key determinant of its biological effects.

Table 2: Metal Chelation Properties of 8-Hydroxyquinoline Derivatives

| Metal Ion | Compound Class | Significance of Interaction |

| Copper (Cu) | 8-Hydroxyquinoline and derivatives | Essential for proteasome inhibition and anticancer activity. nih.gov |

| Iron (Fe) | 8-Hydroxyquinoline and derivatives | Chelation can deprive cancer cells of an essential nutrient. nih.gov |

| Zinc (Zn) | 8-Hydroxyquinoline and derivatives | Can be chelated, potentially affecting the function of zinc-dependent enzymes. nih.gov |

Role in Amyloid Aggregation Inhibition Research

Derivatives of 8-hydroxyquinoline, the parent compound of this compound, have been a focus of research for their potential to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. nih.gov Scientific investigations have shown that certain 8-hydroxyquinoline derivatives can effectively hinder the self-induced aggregation of Aβ1-42. nih.gov For instance, specific derivatives have demonstrated significant inhibitory activity, with some compounds showing IC50 values as low as 5.64 μM for the self-induced aggregation of Aβ. nih.gov

The mechanism behind this inhibition is multifaceted. One key aspect is the ability of these compounds to chelate metal ions. nih.gov The aggregation of Aβ peptides is known to be induced by the presence of biometals such as copper (Cu2+) and zinc (Zn2+). nih.gov By binding to these metal ions, 8-hydroxyquinoline derivatives can prevent them from participating in the Aβ aggregation process. nih.gov This has been demonstrated in studies where these compounds effectively inhibited Cu2+/Zn2+-induced Aβ1-42 aggregation. nih.gov

Furthermore, research using techniques like Thioflavin T kinetics, circular dichroism spectroscopy, and atomic force microscopy has confirmed the ability of related compounds to effectively inhibit Aβ aggregation. dntb.gov.ua Molecular docking and surface plasmon resonance studies have suggested that these molecules can bind to Aβ fibrils, which obstructs the aggregation pathway. dntb.gov.ua Chemical kinetics analyses have further elucidated this by showing that some compounds tend to bind to the ends of the fibrils, thereby hindering further growth. dntb.gov.ua

Table 1: Investigated Compounds and Their Role in Amyloid Aggregation Inhibition

| Compound/Derivative | Mechanism of Action | Key Findings |

| 8-Hydroxyquinoline Derivatives | Inhibition of self-induced and metal-induced Aβ aggregation. nih.gov | Showed significant inhibitory effects against Aβ1-42 aggregation. nih.gov |

| Compound 5b (an 8-hydroxyquinoline derivative) | Chelates biometals and inhibits Cu2+/Zn2+-induced Aβ1-42 aggregation. nih.gov | Exhibited an IC50 of 5.64 μM for self-induced Aβ aggregation. nih.gov |

| Berbamine hydrochloride (BBMH) | Binds to Aβ fibrils, hindering the aggregation process. dntb.gov.ua | Effectively inhibited Aβ aggregation as confirmed by multiple analytical techniques. dntb.gov.ua |

Metal-Driven Oxidative Damage Attenuation Research

A significant area of investigation for 8-hydroxyquinoline derivatives is their capacity to mitigate oxidative damage, particularly that which is driven by metal ions. Oxidative stress is a critical factor in the pathology of various diseases. Aβ deposits, for instance, have elevated concentrations of copper, zinc, and iron ions, which can interact with Aβ to generate reactive oxygen species (ROS) through mechanisms like the Fenton reaction. researchgate.net

Research has demonstrated that certain 8-hydroxyquinoline derivatives possess potent antioxidant properties. nih.gov The oxygen radical absorbance capacity (ORAC-FL) assay is a common method to quantify this activity. For example, one particular 8-hydroxyquinoline derivative, compound 5b, was found to have an ORAC-FL value of 2.63 Trolox equivalents, indicating substantial antioxidant capacity. nih.gov

The primary mechanism for this attenuation of oxidative damage is the chelation of metal ions. nih.gov By sequestering these redox-active metals, the compounds prevent them from catalyzing the formation of harmful ROS. This was further supported by cell-based assays where a derivative showed excellent protective effects against the oxidative toxin hydrogen peroxide (H2O2) in PC12 cells, a cell line commonly used in neurological research. nih.gov

Interactions with Nucleic Acids and Proteins

DNA Groove Binding Investigations

The interaction of quinoline derivatives with DNA is a significant area of research, particularly in the context of developing new therapeutic agents. nih.gov Small molecules can bind to DNA in several ways, including intercalation between base pairs and binding within the major or minor grooves. nih.gov The minor groove of DNA, especially in A-T rich regions, is a frequent target for small molecule binders. nih.gov

In silico studies have been employed to investigate the binding of quinoline-3-carboxylic acid derivatives to DNA. researchgate.netnih.gov These computational models predict that such compounds can bind to the A/T minor groove region of a B-DNA duplex. nih.gov The binding is thought to be stabilized by the formation of hydrogen bonds between the compound and the nucleic acid base pairs, such as adenine (B156593) and guanine (B1146940). researchgate.netnih.gov For example, the carbonyl group at the 2nd position of a quinoline derivative has been identified as a potential hydrogen bond donor/acceptor. researchgate.netnih.gov

These binding interactions can lead to conformational changes in the DNA and potentially interfere with cellular processes that rely on DNA recognition and replication, which is a mechanism of action for some anticancer drugs. nih.govesr.ie The binding affinity of these compounds to DNA can be quantified by a binding constant (Kb), with higher values indicating stronger interactions. mdpi.com

Protein Binding Studies (e.g., Human Serum Albumin)

Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs and endogenous molecules. nih.govresearchgate.net The binding of a compound to HSA can significantly influence its pharmacokinetic and pharmacodynamic properties. researchgate.net

Studies have investigated the binding of various compounds, including those with quinoline-like structures, to HSA. rsc.orgnih.gov HSA has multiple binding sites, with Sudlow's site I and site II being the primary locations for drug binding. researchgate.netrsc.org Molecular docking studies have indicated that some complexes can bind to HSA primarily in subdomain IIA, which contains Sudlow's site I, through interactions with amino acid residues like Arg218 and Lys199. rsc.org

The binding of drugs to HSA is often a reversible process. mdpi.com The extent of this binding is typically characterized by an association or binding constant. nih.gov For instance, the binding of a tris(8-quinolinolato)gallium(III) drug to albumin was found to have association constants in the range of 10^3 to 10^4 M^-1. nih.gov The interaction with HSA can be very rapid, with some compounds reaching maximum binding almost immediately. nih.gov

Table 2: Interactions of Quinoline Derivatives with Nucleic Acids and Proteins

| Interaction Type | Molecule | Key Findings |

| DNA Groove Binding | Quinoline-3-carboxylic acid derivatives | In silico studies suggest binding to the A/T minor groove of B-DNA. researchgate.netnih.gov Hydrogen bonding with adenine and guanine is predicted. researchgate.netnih.gov |

| Protein Binding | Tris(8-quinolinolato)gallium(III) | Binds to human serum albumin with association constants of 10^3 to 10^4 M^-1. nih.gov |

| Protein Binding | Various complexes | Molecular docking indicates binding to subdomain IIA of human serum albumin. rsc.org |

Generation of Reactive Oxygen Species (ROS) in Research Models

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH). nih.govnih.gov While they are natural byproducts of cellular metabolism and play roles in signaling, excessive ROS production can lead to oxidative stress and cellular damage. nih.govnih.gov

Certain compounds, including some quinone derivatives, are known to induce the generation of ROS. mdpi.com This property can be harnessed for therapeutic purposes, such as in photodynamic therapy for cancer, where photosensitizers generate ROS upon light activation to kill cancer cells. nih.gov

In research models, the generation of ROS by a compound can be measured using various assays. For example, studies have shown that some compounds can significantly increase ROS levels in a concentration-dependent manner in cell lines. mdpi.com This increased ROS can contribute to the induction of apoptosis (programmed cell death). mdpi.com The cellular sources of ROS are diverse and include mitochondria, specifically complexes I and III of the electron transport chain, as well as various enzymes like NADPH oxidases. nih.govnih.gov It is important to note that the level of ROS generation can be influenced by factors such as the presence of flavoring agents in different formulations. mdpi.com

Antiviral and Antimicrobial Research Mechanisms

The quinoline scaffold is a core structure in many compounds with demonstrated antimicrobial and antiviral properties. The mechanisms by which these compounds exert their effects are varied.

In the realm of antiviral research, one proposed mechanism involves the disruption of viral processes by interfering with host cell components that the virus relies on. For example, some antiviral compounds work by disturbing cholesterol homeostasis in the host cell membrane, which can inhibit viral entry. nih.gov This can be achieved by reducing the amount of cholesterol and lipid rafts in the cell membrane or by causing an accumulation of cholesterol in late endosomes/lysosomes, which can prevent the virus from releasing its genetic material. nih.gov Other mechanisms include the disruption of post-translational modifications of viral proteins, such as prenylation and glycosylation. nih.gov

In the context of antimicrobial research, one of the key mechanisms of action is the inhibition of bacterial DNA replication machinery, such as DNA gyrase or DNA polymerases. nih.gov By targeting these essential enzymes, the compounds can effectively halt bacterial growth. Additionally, some antimicrobial agents are thought to exert their effects through the generation of ROS, which can lead to bacterial cell death. nih.gov The effectiveness of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. nih.gov

HIV-1 Integrase Enzyme Inhibition Studies

The Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. This process makes it a prime target for antiretroviral therapy. Research has identified quinoline-based compounds, particularly those with an 8-hydroxy group, as a promising class of HIV-1 integrase inhibitors.

The primary mechanism of action for these quinoline derivatives is not direct inhibition of the enzyme's catalytic site but rather allosteric inhibition. They are thought to bind to a site at the dimer interface of the integrase enzyme, away from the active site. This binding event triggers an aberrant multimerization of the integrase, leading to a non-functional enzyme complex and thereby halting the integration of viral DNA.

Structure-activity relationship (SAR) studies on various substituted quinoline-8-ol derivatives have provided valuable insights into the structural requirements for potent anti-HIV-1 activity. While specific data on this compound is limited, studies on analogous compounds highlight the importance of the substitution pattern on the quinoline ring. For instance, the nature and position of substituents can significantly influence the binding affinity and inhibitory potency. Research has shown that modifications at the C5, C7, and C8 positions of the quinoline ring can modulate the antiviral efficacy. Some studies have indicated that bulky substituents at certain positions may hinder binding, whereas the introduction of specific groups, such as halogens, can enhance activity. The 8-hydroxy group is believed to play a crucial role, potentially through its ability to chelate metal ions that are essential for the integrase's function.

| Compound Class | Mechanism of Action | Key Structural Features |

| Quinoline-8-ol Derivatives | Allosteric inhibition of HIV-1 integrase, leading to aberrant multimerization. | 8-hydroxy group, substitution pattern on the quinoline ring. |

Targeting Bacterial Enzymes (e.g., DNA Gyrase, Glucosamine-6-phosphate Synthase)

The rise of antibiotic resistance has spurred the search for novel antibacterial agents with new mechanisms of action. Quinoline derivatives have a well-established history as antibacterial agents, with the fluoroquinolone class being a prominent example. These compounds are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.

Recent research has expanded to investigate other quinoline derivatives, including those based on the 8-hydroxyquinoline scaffold, as potential antibacterial agents. Molecular modeling studies have suggested that hybrid molecules incorporating an 8-quinolinol moiety can effectively bind to the active site of bacterial DNA gyrase. This binding is thought to occur through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions, ultimately inhibiting the enzyme's function and leading to bacterial cell death.

Another potential target for antibacterial intervention is glucosamine-6-phosphate synthase (GlmS). This enzyme catalyzes the first step in the biosynthesis of hexosamines, which are essential components of the bacterial cell wall. Inhibition of GlmS can disrupt cell wall synthesis, leading to cell lysis and death. While the investigation of 8-hydroxyquinoline derivatives as inhibitors of GlmS is still in its early stages, the essential role of this enzyme in bacterial survival makes it an attractive target for the development of new antibacterial drugs. The chelation of metal ions by the 8-hydroxyquinoline scaffold could also contribute to its antibacterial activity by depriving essential metalloenzymes of their necessary cofactors.

| Bacterial Enzyme Target | Proposed Mechanism of Inhibition by Quinoline-8-ol Derivatives |

| DNA Gyrase | Binding to the active site, inhibiting DNA supercoiling. |

| Glucosamine-6-phosphate Synthase | Potential inhibition of the enzyme, disrupting cell wall synthesis. |

Fungal Cell Mode of Action Research (ongoing elucidation)

The investigation into the antifungal properties of 8-hydroxyquinoline derivatives is an active area of research, with the precise mode of action still being elucidated. The ability of these compounds to inhibit the growth of various fungal pathogens is well-documented, but the underlying molecular mechanisms are complex and likely multifactorial.

One proposed mechanism centers on the metal-chelating properties of the 8-hydroxyquinoline scaffold. Essential metal ions, such as iron, zinc, and copper, are critical for the function of numerous fungal enzymes involved in cellular respiration, DNA synthesis, and other vital processes. By sequestering these metal ions, 8-hydroxyquinoline derivatives may effectively starve the fungal cells of these essential cofactors, leading to the inhibition of key metabolic pathways and ultimately, cell death.

More recent studies on some quinoline derivatives, in combination with existing antifungal drugs, have suggested additional mechanisms. These include the induction of oxidative stress through the generation of reactive oxygen species (ROS) within the fungal cell. An accumulation of ROS can lead to widespread damage to cellular components, including lipids, proteins, and DNA. Furthermore, some derivatives have been observed to cause mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential and reduced ATP production, which are critical for fungal cell viability.

The research into the antifungal mode of action of 3-Ethylquinolin-8-OL and its derivatives is ongoing. A comprehensive understanding of these mechanisms will be crucial for the development of new and effective antifungal therapies.

| Proposed Antifungal Mechanism | Description |

| Metal Ion Chelation | Sequestration of essential metal ions required for fungal enzyme function. |

| Induction of Oxidative Stress | Generation of reactive oxygen species (ROS) leading to cellular damage. |

| Mitochondrial Dysfunction | Disruption of mitochondrial membrane potential and ATP synthesis. |

Advanced Derivatization and Structure Activity Relationship Sar Studies of 3 Ethylquinolin 8 Ol Analogs

Synthetic Strategies for Functionalization at Key Positions

The 8-hydroxyquinoline (B1678124) nucleus possesses several reactive sites, primarily at the C-2, C-5, and C-7 positions, which are amenable to a variety of chemical transformations. nih.gov The hydroxyl group at C-8 directs electrophilic aromatic substitutions to the C-5 (para) and C-7 (ortho) positions, with the C-7 position being particularly active for multicomponent reactions like the Mannich and Betti reactions. nih.gov

Introduction of Substituents at C-2, C-5, and C-7 Positions

Functionalization of the 8-hydroxyquinoline scaffold at the C-2, C-5, and C-7 positions is a key strategy for modulating the biological and physicochemical properties of the resulting analogs.

C-2 Position: The C-2 position can be functionalized to enhance biological activity. For instance, converting 8-hydroxy-2-methylquinoline into 8-hydroxy-2-quinolinecarbaldehyde was found to significantly increase cytotoxicity against various cancer cell lines. nih.gov Other modifications include the introduction of alkyl groups, such as isopropyl or isobutyl, which have been shown to yield derivatives with significant antiviral activity. mdpi.comnih.gov The synthesis of 2-styrylquinolines and 8-hydroxy-N-phenylquinoline-2-carboxamides represents further diversification at this position. mdpi.comnih.gov

C-5 and C-7 Positions: These positions are readily susceptible to electrophilic substitution. Halogenation is a common modification; for example, 5,7-dichloro and 5,7-dibromo derivatives of 8-hydroxyquinoline have been synthesized and evaluated for various biological activities. nih.gov SAR studies have revealed that introducing a halogen at the R5 position can increase the selectivity of compounds against multidrug-resistant cancer cells. nih.gov Quantitative structure-activity relationship (QSAR) analysis of 5-substituted 8-hydroxyquinolines has shown that while the parent compound is often the most active, the negative impact of larger substituents can be offset by lipophilic and electron-withdrawing groups, such as a chloro group. nih.gov

The C-7 position is particularly suitable for aminomethylation through the Mannich reaction, which involves the reaction of 8-HQ, an aldehyde, and a secondary amine. acs.org This reaction allows for the introduction of a wide variety of amine-containing side chains.

Table 1: Examples of Functionalization at C-2, C-5, and C-7 Positions

| Position | Type of Substitution | Synthetic Method | Example Substituent | Observed Effect | Reference |

|---|---|---|---|---|---|

| C-2 | Aldehyde | Oxidation of 2-methyl group | -CHO | Increased cytotoxicity | nih.gov |

| C-2 | Alkyl | Grignard reaction on N-oxide | -CH(CH₃)₂ (Isopropyl) | Significant antiviral activity | mdpi.comnih.gov |

| C-5 | Halogen | Electrophilic Halogenation | -Cl | Increased selectivity for MDR cells | nih.gov |

| C-7 | Halogen | Electrophilic Halogenation | -Br | Anticancer activity | nih.gov |

| C-7 | Aminomethyl | Mannich Reaction | -CH₂-Piperidinyl | Anticancer activity | acs.org |

Incorporation of Hydrazone and Pyrazole (B372694) Moieties

The introduction of hydrazone and pyrazole functionalities into the 8-hydroxyquinoline scaffold is a promising strategy for developing novel therapeutic agents.

Hydrazones: 8-hydroxyquinoline-2-carbaldehyde can serve as a key intermediate for the synthesis of hydrazone derivatives. These are formed by the condensation reaction between the aldehyde and various hydrazines. For example, 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol (QCl) and 2-[(5-bromopyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol (QBr) have been synthesized and used as ligands to form platinum(II) complexes with potent anticancer activity. rsc.org A series of 8-hydroxyquinoline hydrazones has also been prepared at the C-2 position and investigated for their biological potential. mdpi.com

Pyrazoles: Pyrazole derivatives are well-known for their pharmacological importance. nih.gov While direct synthesis of pyrazole-8-hydroxyquinoline hybrids is less commonly detailed, a general and practical method involves the 1,3-dipolar cycloaddition reaction of a vinyl derivative with a nitrilimine generated in situ from an arylhydrazone. nih.gov Another common route is the cyclocondensation reaction between an α,β-ethylenic ketone and a hydrazine (B178648) derivative, which initially forms a pyrazoline that is subsequently oxidized to the pyrazole ring. nih.gov These synthetic principles can be applied to 8-hydroxyquinoline precursors bearing appropriate functionalities to generate novel hybrid molecules.

Formation of Betti Products and Hybrid Structures

Creating more complex molecules through multicomponent reactions or by forming hybrid structures represents an advanced approach to derivatization.

Betti Products: The Betti reaction is a three-component reaction involving 8-hydroxyquinoline, an aldehyde, and a primary amine, which efficiently functionalizes the C-7 position. nih.govrsc.org This reaction is a powerful tool for generating molecular diversity and creating a new chiral center. nih.gov The Betti reaction has been successfully used to produce cell-active inhibitors of various enzymes by introducing a wide range of aromatic aldehydes and primary amines. rsc.orgcrick.ac.uk Formic acid-mediated Betti transformations have been employed to create libraries of analogs for screening. nih.gov

Hybrid Structures: Another medicinal chemistry concept is the creation of hybrid molecules by linking the 8-hydroxyquinoline scaffold to other known pharmacophores. nih.gov This strategy aims to combine the therapeutic advantages of both moieties into a single molecule. For example, 8-HQ has been hybridized with ciprofloxacin (B1669076) via a Mannich reaction to create a novel antibacterial agent. nih.gov Other hybrids have been formed by linking 8-HQ with moieties such as propargylamine (B41283) or N-benzyl piperidine (B6355638) at the C-2, C-5, or C-7 positions, resulting in potent anti-neurodegenerative agents. nih.gov

Systematic Modification and Design Principles

The development of new analogs is increasingly guided by systematic and rational approaches to maximize therapeutic potential while minimizing off-target effects.

Rational Design of Analogues for Enhanced Specificity or Potency

Rational drug design utilizes the structural information of a biological target to guide the synthesis of new inhibitors. For 8-hydroxyquinoline derivatives, this approach has been applied to develop potent and selective enzyme inhibitors. For example, based on the X-ray crystal structure of the enzyme EGLN-1, a new series of 8-hydroxyquinoline-7-carboxamides were designed and synthesized as potent inhibitors. nih.gov

Structure-activity relationship (SAR) studies provide guiding principles for these modifications. Key findings include:

The hydroxyl group at position 8 is often crucial for activity, as its replacement can lead to a decrease or loss of effect. nih.gov

The introduction of electron-withdrawing groups, such as halogens at C-5 and C-7, can enhance activity. nih.gov

The lipophilicity of the molecule, which can be tuned by adding or modifying substituents, plays a significant role in its biological activity. nih.gov

The steric properties of substituents are also important; smaller groups are often favored at the 5-position unless larger groups contribute positively through other properties like lipophilicity. nih.gov

Library Synthesis and Screening Methodologies

To efficiently explore the chemical space around the 8-hydroxyquinoline scaffold, combinatorial approaches are employed to generate libraries of related compounds. Multicomponent reactions (MCRs), such as the Betti reaction, are particularly well-suited for this purpose as they allow for the rapid generation of diverse products in a single step from multiple starting materials. nih.govrsc.org